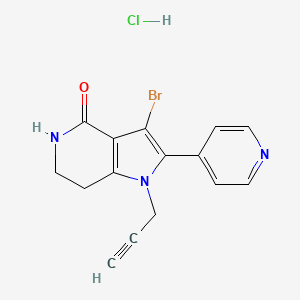
AMI-331 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMI-331 Hydrochloride, also known as 3-Bromo-1-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Hydrochloride, is a potent inhibitor of casein kinase 1 (CK1) proteins. CK1 is an evolutionarily conserved protein kinase involved in various biological processes across eukaryotes. This compound has shown promise in research, particularly in plant biology, due to its strong inhibitory activity against CK1 .
Preparation Methods
The synthesis of AMI-331 Hydrochloride involves a series of chemical reactions. The key steps include the introduction of a bromine atom at the pyrrole C3 position and a propargyl group at the pyrrole nitrogen atom. The synthetic route typically involves:
Bromination: Introduction of a bromine atom at the C3 position of the pyrrole ring.
Propargylation: Addition of a propargyl group to the nitrogen atom of the pyrrole ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form for increased stability and solubility
Chemical Reactions Analysis
AMI-331 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The bromine atom at the C3 position can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AMI-331 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CK1 proteins and their role in various chemical processes.
Biology: Employed in plant biology research to investigate the biological roles of CK1 in plants, particularly in circadian rhythm regulation.
Industry: Utilized in the development of agricultural chemicals and plant growth regulators
Mechanism of Action
AMI-331 Hydrochloride exerts its effects by inhibiting CK1 proteins. The compound binds to the active site of CK1, preventing its kinase activity. This inhibition disrupts the phosphorylation of CK1 substrates, affecting various cellular processes. The molecular targets of this compound are primarily CK1 proteins, and the pathways involved include those related to circadian rhythm regulation and other CK1-mediated processes .
Comparison with Similar Compounds
AMI-331 Hydrochloride is compared with other CK1 inhibitors such as PHA767491, AMI-212, and AMI-23. While PHA767491 is a potent CK1 inhibitor, this compound exhibits about 100-fold stronger inhibitory activity. AMI-212 and AMI-23 are analogues of PHA767491, with modifications that enhance their period-lengthening activity. The uniqueness of this compound lies in its hybrid structure, combining features of both AMI-212 and AMI-23, resulting in superior CK1 inhibition .
Similar Compounds
PHA767491: A potent CK1 inhibitor with a pyrrolo[3,2-c]pyridin-4-one core structure.
AMI-212: An analogue of PHA767491 with a propargyl group at the pyrrole nitrogen atom.
AMI-23: An analogue of PHA767491 with a bromine atom at the pyrrole C3 position
Properties
Molecular Formula |
C15H13BrClN3O |
|---|---|
Molecular Weight |
366.64 g/mol |
IUPAC Name |
3-bromo-1-prop-2-ynyl-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C15H12BrN3O.ClH/c1-2-9-19-11-5-8-18-15(20)12(11)13(16)14(19)10-3-6-17-7-4-10;/h1,3-4,6-7H,5,8-9H2,(H,18,20);1H |
InChI Key |
XJBOYPOPBKJHLA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C(=C1C3=CC=NC=C3)Br)C(=O)NCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















